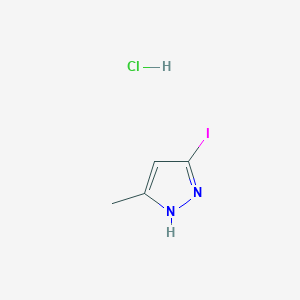

5-Iodo-3-methyl-1H-pyrazole hydrochloride

Description

Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the architecture of bioactive molecules. numberanalytics.comresearchgate.net Its unique structural and electronic properties have made it a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netnih.gov Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, making them vital components in the design of novel therapeutic agents. numberanalytics.comglobalresearchonline.net

The significance of the pyrazole scaffold is rooted in several key characteristics:

Structural Rigidity and Versatility: The aromatic pyrazole ring provides a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. researchgate.netnih.gov

Hydrogen Bonding Capability: The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating strong binding to biological receptors like proteins and enzymes. nih.gov

Metabolic Stability: Compared to other five-membered heterocycles like imidazole (B134444) or oxazole, the pyrazole ring tends to be more resistant to metabolic oxidative cleavage, which is a crucial attribute for drug candidates. nih.gov

Bioisosteric Replacement: The pyrazole nucleus is often used as a bioisostere for other chemical groups to enhance drug-like properties such as lipophilicity and metabolic stability. nih.gov

Due to these favorable attributes, the pyrazole core is embedded in numerous commercially available drugs with diverse therapeutic applications. nih.govnih.gov

Table 1: Diverse Biological Activities of Pyrazole Derivatives

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways, famously exemplified by the COX-2 inhibitor Celecoxib. nih.gov |

| Anticancer | Used in the development of protein kinase inhibitors for targeted cancer therapies. nih.gov |

| Antimicrobial | Activity against a range of bacteria and fungi. globalresearchonline.netnih.gov |

| Antiviral | Interference with viral replication processes. globalresearchonline.net |

| Antidepressant | Modulation of central nervous system targets. globalresearchonline.net |

Historical Context of Iodinated Pyrazole Research

The history of pyrazole chemistry dates back to the late 19th century with its first synthesis by Ludwig Knorr in 1883 and subsequent characterization by Buchner in 1889. numberanalytics.comglobalresearchonline.net The introduction of halogen atoms, particularly iodine, onto the pyrazole ring marked a significant advancement in the synthetic utility of this scaffold.

Early research into iodinated pyrazoles was driven by the need for versatile synthetic intermediates. rsc.org The iodine atom serves as an excellent leaving group and a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds. The development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, greatly amplified the importance of iodinated pyrazoles. nih.govresearchgate.netnih.gov These reactions allow for the straightforward introduction of a wide array of substituents onto the pyrazole core, which is a critical step in building molecular complexity for drug discovery and materials science. arkat-usa.orgresearchgate.net

Researchers have developed various methods for the regioselective iodination of the pyrazole ring. nih.govnih.gov For instance, treating 1-aryl-3-CF3-1H-pyrazoles with n-butyllithium followed by elemental iodine leads exclusively to 5-iodo derivatives. nih.govnih.govresearchgate.net This level of control is crucial for the synthesis of specific, well-defined molecular architectures.

Overview of Current Academic Interest in 5-Iodo-3-methyl-1H-pyrazole Hydrochloride

Current academic interest in this compound stems primarily from its role as a versatile chemical building block. beilstein-journals.orgontosight.ai The hydrochloride salt form enhances the stability and handling of the parent compound, 5-Iodo-3-methyl-1H-pyrazole. The core structure combines the key features of the pyrazole scaffold with a reactive iodine atom at the 5-position and a methyl group at the 3-position.

This specific arrangement of functional groups makes it a valuable precursor in organic synthesis for several reasons:

Cross-Coupling Reactions: The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and alkynyl groups at the 5-position. nih.govresearchgate.net This is a powerful strategy for creating libraries of substituted pyrazoles for biological screening.

Medicinal Chemistry Scaffolding: The 3-methyl-pyrazole core is a common feature in many biologically active molecules. By using 5-Iodo-3-methyl-1H-pyrazole as a starting material, researchers can systematically modify the 5-position to explore structure-activity relationships (SAR) and optimize lead compounds. nih.govmdpi.com

While extensive literature exists on the broader class of iodinated pyrazoles, research focusing specifically on the 5-iodo-3-methyl isomer highlights its utility in constructing more elaborate molecules for targeted applications.

Table 2: Chemical Properties of 5-Iodo-3-methyl-1H-pyrazole

| Property | Value |

|---|---|

| Molecular Formula | C4H5IN2 |

| Molecular Weight | 208.00 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 76-81 °C sigmaaldrich.com |

Scope and Interdisciplinary Relevance of this compound Studies

The study and application of this compound are not confined to synthetic organic chemistry but extend into several interdisciplinary fields. Its relevance is primarily as a key intermediate for creating novel compounds with potential applications across various scientific domains.

Medicinal Chemistry and Drug Discovery: This is the most prominent area of application. The compound serves as a starting point for the synthesis of potential new drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. mdpi.comsmolecule.com The ability to easily diversify the scaffold via the iodo group is invaluable in the search for new therapeutic agents. researchgate.net

Agrochemicals: The pyrazole scaffold is present in many commercial pesticides and herbicides. researchgate.netresearchgate.net this compound can be used to synthesize new agrochemical candidates with potentially improved efficacy or novel modes of action.

Materials Science: Pyrazole-based compounds are being explored for their use in advanced materials, such as organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry. globalresearchonline.netresearchgate.net The reactivity of the iodo-substituent allows for the incorporation of the pyrazole unit into larger polymeric or supramolecular structures. smolecule.com

In essence, while this compound may not typically be the final, active molecule, its role as a foundational building block makes it a compound of significant interest to a broad community of academic and industrial researchers. Its utility facilitates innovation across multiple scientific disciplines that rely on the design and synthesis of novel organic molecules.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Iodo-3-methyl-1H-pyrazole |

| Imidazole |

| Oxazole |

| Celecoxib |

| 1-aryl-3-CF3-1H-pyrazoles |

| n-butyllithium |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-iodo-5-methyl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2.ClH/c1-3-2-4(5)7-6-3;/h2H,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDVADFRJGHHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 3 Methyl 1h Pyrazole Hydrochloride and Its Derivatives

Classical and Conventional Synthetic Routes to Pyrazole (B372694) Systems

Traditional methods for constructing the pyrazole ring remain highly relevant and are often the foundation for more complex syntheses. These routes typically involve the formation of the core heterocyclic structure from acyclic precursors through condensation or cycloaddition reactions.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most classical and widely used method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. beilstein-journals.orgnih.gov This approach, famously known as the Knorr pyrazole synthesis, typically utilizes 1,3-dicarbonyl compounds or their synthetic equivalents as the three-carbon backbone. nih.govmdpi.com

The reaction involves the condensation of a hydrazine with a β-dicarbonyl compound. mdpi.com The use of substituted hydrazines and various 1,3-dicarbonyls allows for the creation of a diverse library of polysubstituted pyrazoles. However, a significant challenge with unsymmetrical 1,3-dicarbonyl compounds is the potential formation of two regioisomeric products. nih.govmdpi.com For instance, the reaction of methylhydrazine with an unsymmetrical diketone can lead to a mixture of isomers. nih.gov

Another key variation of this method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, such as vinyl ketones. mdpi.comnih.gov This reaction initially forms pyrazoline intermediates, which are then oxidized to the aromatic pyrazole ring. mdpi.comnih.gov If the α,β-unsaturated system contains a leaving group in the β-position, the desired pyrazole is formed directly through elimination. mdpi.com

The versatility of cyclocondensation is demonstrated in various one-pot procedures where the 1,3-dicarbonyl compound is generated in situ before the addition of hydrazine. beilstein-journals.orgnih.gov For example, enolates can react with carboxylic acid chlorides to form the necessary β-diketone, which is then immediately cyclized. beilstein-journals.orgnih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Dicarbonyl Compound | Hydrazine Hydrate (B1144303) | Acidic medium, ambient temp. | Polysubstituted pyrazole | nih.gov |

| α,β-Ethylenic Ketone | Hydrazine Derivative | Oxidation step required | Pyrazole (via pyrazoline) | nih.gov |

| In situ generated 1,3-Diketone | Hydrazine | One-pot, Lewis acid catalyst | 3,4,5-substituted pyrazole | beilstein-journals.orgnih.gov |

| α,β-Alkynic Hydrazones | Phenylselenyl chloride | One-pot cyclization | 4-(Phenylselanyl)pyrazole | mdpi.com |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for synthesizing complex molecular scaffolds like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgnih.gov This approach offers significant advantages over traditional multistep syntheses, including increased efficiency, reduced waste, and the ability to generate diverse molecular libraries. beilstein-journals.orgnih.govnih.gov

Many MCRs for pyrazole synthesis are extensions of classical cyclocondensation chemistry, where one or more of the key intermediates are generated in situ. beilstein-journals.orgnih.gov A common strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or a β-ketoester), and a hydrazine derivative. rsc.org For example, a four-component reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate can yield complex pyranopyrazole derivatives. nih.govrsc.org

The reaction mechanism often begins with a Knoevenagel condensation between the aldehyde and malononitrile to form a Michael acceptor. beilstein-journals.org Simultaneously, the β-ketoester reacts with hydrazine to form a pyrazolone (B3327878) intermediate. A subsequent Michael addition and cyclization between these two intermediates yields the final product. beilstein-journals.org Catalysts, such as taurine (B1682933) or sodium gluconate, can be employed to facilitate these reactions, often in green solvents like water. rsc.org The efficiency and modularity of MCRs make them a highly attractive strategy for accessing structurally diverse pyrazole derivatives. beilstein-journals.orgrsc.org

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition is another fundamental strategy for constructing the pyrazole ring. researchgate.net This reaction typically involves the [3+2] cycloaddition of a diazo compound (as the 1,3-dipole) with an alkyne or an alkyne equivalent (as the dipolarophile). acs.org

A convenient one-pot procedure involves the in-situ generation of diazo compounds from aldehydes, which then react with terminal alkynes to regioselectively produce 3,5-disubstituted pyrazoles. acs.org The regioselectivity can be an issue, as reactions with electronically neutral alkynes may yield mixtures of regioisomers. acs.org To overcome the challenges of using gaseous acetylene (B1199291) for synthesizing 3-substituted pyrazoles, acetylene equivalents like N-vinylimidazole can be used. acs.org

This strategy has also been extended to intramolecular reactions. Alkyne-tethered N-tosylhydrazones can undergo an intramolecular 1,3-dipolar cycloaddition to afford fused polycyclic pyrazoles under mild, transition-metal-free conditions. acs.org The reaction proceeds via the in-situ formation of a diazo intermediate from the tosylhydrazone, which then undergoes cycloaddition with the tethered alkyne. acs.org This approach provides excellent yields and high selectivity for complex pyrazole-containing systems. acs.org

Regioselective Synthesis of Iodinated Pyrazoles

The introduction of an iodine atom onto the pyrazole ring is of significant synthetic interest, as iodinated pyrazoles serve as versatile building blocks for cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. rsc.orgnih.gov Achieving high regioselectivity—directing the iodine to a specific carbon atom (e.g., C4 or C5)—is a key challenge.

Direct Iodination Protocols

Direct iodination involves the substitution of a hydrogen atom on the pyrazole ring with an iodine atom. The outcome of this reaction is highly dependent on the reaction conditions and the nature of the pyrazole substrate. The pyrazole ring is an aromatic system, and its C4 position is generally the most susceptible to electrophilic attack due to its higher electron density. researchgate.net

Several methods have been developed for the regioselective iodination of pyrazoles:

Iodination at the C4-position: A common method for achieving C4-iodination is through electrophilic substitution using molecular iodine (I₂) in the presence of an oxidizing agent. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is an effective oxidant for this transformation, affording 4-iodopyrazoles in a highly regioselective manner. rsc.orgnih.gov Another "green" protocol uses hydrogen peroxide as the oxidant in water, providing good to excellent yields of 4-iodopyrazoles. researchgate.net

Iodination at the C5-position: Iodination at the C5-position is more challenging via direct electrophilic attack. This is typically achieved through a directed metalation-iodination sequence. The pyrazole is first deprotonated at the C5-position using a strong base, such as n-butyllithium (n-BuLi), at low temperatures. The resulting lithium pyrazolide is then quenched with an iodine source (e.g., elemental iodine) to exclusively yield the 5-iodo derivative. rsc.orgnih.gov

The choice of iodination strategy allows for precise control over the substitution pattern, providing access to either 4-iodo or 5-iodo isomers from the same pyrazole precursor. rsc.orgnih.gov

Table 2: Comparison of Regioselective Iodination Protocols for Pyrazoles

| Reagents | Target Position | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| I₂, Ceric Ammonium Nitrate (CAN) | C4 | MeCN, reflux | Highly regioselective for C4 | rsc.orgnih.gov |

| I₂, Hydrogen Peroxide (H₂O₂) | C4 | Water | Green, environmentally friendly procedure | researchgate.net |

The direct C-H iodination of pyrazoles proceeds through an electrophilic aromatic substitution (SEAr) mechanism. mdpi.com The pyrazole ring is an electron-rich heterocycle, with the C4 position being particularly nucleophilic and thus most susceptible to attack by electrophiles. researchgate.net Positions C3 and C5 are deactivated due to the electron-withdrawing effect of the adjacent nitrogen atoms. researchgate.net

The mechanism involves the attack of the pyrazole's π-system on an electrophilic iodine species (I⁺). beilstein-journals.org This electrophile can be generated in several ways:

From I₂ and an Oxidant: In methods using I₂ with an oxidant like CAN or H₂O₂, the oxidant facilitates the generation of a more potent electrophilic iodine species, which is then attacked by the pyrazole ring. nih.govresearchgate.net

From Hypoiodous Acid (HOI): In systems containing reagents like KIO₃ and KI in acid, hypoiodous acid (HOI) is generated in situ. For highly basic pyrazoles, the mechanism may involve the protonation of the N2 nitrogen, followed by the attack of HOI at the C4 position. mdpi.com

In either case, the attack on the electrophile forms a Wheland-type intermediate, also known as a σ-complex. mdpi.com This cationic intermediate is resonance-stabilized. The final step is the deprotonation of the C4-hydrogen by a base present in the reaction mixture, which restores the aromaticity of the pyrazole ring and yields the 4-iodopyrazole (B32481) product. beilstein-journals.org The increase in nucleophilicity of the pyrazole ring, for example by introducing electron-donating groups like methyl groups, can promote competitive iodination reactions. researchgate.netresearchgate.net

Metal-Mediated Iodination (e.g., Cadmium(II) Acetate)

Metal-mediated iodination presents an effective strategy for the regioselective introduction of iodine onto the pyrazole nucleus. Cadmium(II) acetate, in particular, has been utilized to facilitate the electrophilic iodination of pyrazole derivatives. researchgate.netnih.gov This method's efficacy is influenced by factors such as the solvent, the molar ratios of reactants, and the substitution pattern on the pyrazole ring. researchgate.netnih.gov

Research has shown that in the presence of cadmium(II) acetate, the iodination of pyrazoles bearing electron-donating groups, such as methyl groups, can be promoted. researchgate.netnih.gov The increased nucleophilicity of the pyrazole ring facilitates the electrophilic attack by an iodine species. researchgate.netnih.gov The reaction mechanism is proposed to involve the formation of acetyl hypoiodite (B1233010) as the active iodinating agent. researchgate.netnih.gov The choice of solvent is critical, with dimethyl sulfoxide (B87167) (DMSO) being noted as an effective medium for these reactions. researchgate.net

The regioselectivity of the iodination is highly dependent on the substituents present on the pyrazole ring. For instance, in pyrazoles with a propargylic substituent, iodination can occur at either the triple bond or the pyrazole ring, with the outcome being influenced by the reaction conditions. researchgate.netnih.gov The introduction of methyl groups on the pyrazole ring can lead to competitive iodination at the C4 position due to the enhanced nucleophilicity of the ring. researchgate.netnih.gov

Table 1: Cadmium(II) Acetate-Mediated Iodination of Pyrazole Derivatives

| Starting Material | Reagents | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| N-propargyl substituted pyrazoles | I₂, Cd(OAc)₂ | DMSO | Iodination occurs at the triple bond and/or the pyrazole ring, depending on reactant ratios. | researchgate.net |

Strategies for Iodo Group Introduction at Specific Positions

Achieving regioselective iodination of the pyrazole ring is a critical aspect of synthesizing specifically substituted derivatives. Halogenation of pyrazoles typically occurs at the C4 position due to its higher electron density. researchgate.net Therefore, to achieve iodination at the C5 position, as in 5-iodo-3-methyl-1H-pyrazole, specific strategies must be employed.

One common approach involves the use of a pre-existing substituent at the C4 position to direct the incoming iodine to another position. researchgate.net Alternatively, C5-halogenation can be achieved by utilizing suitably N-substituted pyrazole anions. researchgate.net For instance, treatment of 1-aryl-3-CF3-1H-pyrazoles with n-butyllithium (n-BuLi) generates a lithium pyrazolide intermediate, which can then be trapped with elemental iodine to exclusively yield the 5-iodo derivative. rsc.orgnih.gov This method provides a highly regioselective route to C5-iodinated pyrazoles.

In contrast, ceric ammonium nitrate (CAN)-mediated iodination of the same substrates with elemental iodine leads to the formation of the isomeric 4-iodopyrazoles in a highly regioselective manner. rsc.orgnih.gov These examples highlight the importance of the chosen reagents and reaction pathway in dictating the position of iodination on the pyrazole ring.

Table 2: Regioselective Iodination Strategies for Pyrazoles

| Target Position | Strategy | Reagents | Key Features | Reference |

|---|---|---|---|---|

| C5 | Lithiation followed by iodination | n-BuLi, I₂ | Exclusive formation of the 5-iodo derivative. | rsc.orgnih.gov |

| C4 | CAN-mediated iodination | CAN, I₂ | Highly regioselective formation of the 4-iodo isomer. | rsc.orgnih.gov |

Advanced Synthetic Techniques for Enhanced Efficiency

To improve the efficiency, yield, and environmental footprint of pyrazole synthesis, advanced techniques such as microwave-assisted synthesis, ultrasound-promoted reactions, and mechanochemical approaches have been explored. rsc.org These methods often lead to shorter reaction times, milder reaction conditions, and higher product yields compared to conventional heating methods. rsc.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of pyrazole derivatives. dergipark.org.trnih.govnih.govmdpi.com This technique can significantly accelerate reaction rates and improve yields. rsc.orgmdpi.com Microwave-assisted synthesis of pyrazoles often involves the condensation of a substituted hydrazine with a β-dicarbonyl compound or a chalcone (B49325) analog. dergipark.org.trnih.gov The reactions are typically carried out in a shorter time frame and with higher efficiency compared to conventional heating methods. dergipark.org.trmdpi.com For example, the synthesis of pyrazole-containing 1,3,4-oxadiazoles via Claisen–Schmidt condensation was achieved in good yields within 5–8 minutes under microwave irradiation, whereas conventional reflux conditions required 6–9 hours and resulted in lower yields. rsc.org

Ultrasound-Promoted Reactions

Ultrasound irradiation is another green chemistry technique that has been successfully applied to the synthesis of pyrazole derivatives. researchgate.netresearchgate.netnih.govmdpi.comorientjchem.org The application of ultrasound can accelerate reactions and improve yields, often under milder conditions than conventional methods. researchgate.netnih.gov The physical and mechanical effects of acoustic cavitation, such as the formation of hot spots and microjets, contribute to the enhanced reaction rates and mass transfer. mdpi.com Ultrasound-promoted synthesis of pyrazoles has been demonstrated to be effective for multicomponent reactions, leading to excellent yields in shorter reaction times. researchgate.netnih.gov

Mechanochemical Approaches

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, offers a solvent-free and environmentally friendly alternative for the synthesis of halogenated pyrazoles. researchgate.netrsc.orgresearchgate.net This solvent-free approach, often performed using a ball mill, can lead to the rapid and efficient synthesis of 4-chloropyrazole derivatives. rsc.org While less frequently employed than microwave or ultrasound techniques for pyrazole synthesis in general, mechanochemistry presents distinct advantages in terms of sustainability. rsc.org

Protection and Deprotection Strategies for the Pyrazole Nitrogen

In the synthesis of functionalized pyrazoles, it is often necessary to protect the nitrogen atoms of the pyrazole ring to prevent unwanted side reactions and to direct the regioselectivity of subsequent transformations. arkat-usa.org A variety of protecting groups have been employed for the pyrazole nitrogen, with the choice depending on the specific reaction conditions and the desired final product.

Commonly used protecting groups for the pyrazole nitrogen include the tert-butoxycarbonyl (Boc) group and the ethoxyethyl (EtOEt) group. arkat-usa.orgrsc.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions and can be removed with strong acids like trifluoroacetic acid or hydrochloric acid. rsc.orggoogle.com The Boc group is stable under basic conditions, making it suitable for a range of reactions. rsc.org A method for the selective deprotection of N-Boc-pyrazoles using sodium borohydride (B1222165) in ethanol (B145695) has also been reported. arkat-usa.org

The ethoxyethyl (EtOEt) group can be introduced by reacting the pyrazole with ethyl vinyl ether and can be removed under mild acidic conditions. arkat-usa.org Another protecting group that has been utilized is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable under catalytic arylation conditions and can be transposed from one nitrogen to another, enabling sequential functionalization at different positions of the pyrazole ring. nih.gov The choice of protecting group is crucial for multi-step syntheses, allowing for selective modification of the pyrazole core. researchgate.net

Table 3: Common Protecting Groups for Pyrazole Nitrogen

| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Features | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl) or NaBH₄ in EtOH | Stable under basic conditions. | rsc.orgarkat-usa.org |

| Ethoxyethyl (EtOEt) | Ethyl vinyl ether | Mild acidic conditions | Easily introduced and removed. | arkat-usa.org |

Synthesis of Functionally Substituted 5-Iodo-3-methyl-1H-pyrazole Hydrochloride Analogs

The functionalization of iodo-pyrazole scaffolds, such as 5-iodo-3-methyl-1H-pyrazole, is a key strategy for developing novel derivatives. The presence of the iodine atom provides a reactive site for various transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, thus introducing diverse functional groups onto the pyrazole core.

A common prerequisite for these coupling reactions is the protection of the pyrazole ring's N-H group. arkat-usa.org This is necessary because pyrazoles can act as ligands for transition metals, which could interfere with the catalytic cycle. arkat-usa.org Protecting groups like tert-butyloxycarbonyl (Boc) or 1-ethoxyethyl (EtOEt) are often employed. arkat-usa.orgresearchgate.net For instance, N-Boc protected pyrazoles can be synthesized by reacting the pyrazole with Boc anhydride. arkat-usa.org

Sonogashira Cross-Coupling Reactions

One of the most effective methods for functionalizing iodo-pyrazoles is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp2-hybridized carbon of the iodo-pyrazole. arkat-usa.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Research has demonstrated the successful application of Sonogashira coupling to various N-protected 3-iodo-1H-pyrazole derivatives. arkat-usa.org For example, reacting 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with phenylacetylene (B144264) under standard Sonogashira conditions has resulted in high yields of the corresponding 3-(phenylethynyl)-1H-pyrazole products. arkat-usa.orgresearchgate.net This methodology is versatile and can be applied to iodo-pyrazoles bearing different substituents on the ring. arkat-usa.org

Suzuki-Miyaura and Other Cross-Coupling Reactions

Beyond alkynylation, the iodine substituent serves as an excellent handle for arylation and benzylation through other cross-coupling reactions. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, has been used for the C4- and C5-arylation of 3-ethoxypyrazole derivatives. nih.govnih.gov Similarly, the Negishi reaction, involving an organozinc reagent, has been employed for C5-benzylation. nih.gov

Another approach involves treating 1-aryl-3-CF3-pyrazoles with n-butyllithium (n-BuLi) to generate a lithium pyrazolide, which is then trapped with elemental iodine to produce 5-iodo derivatives. nih.gov These 5-iodo compounds are valuable intermediates that can subsequently undergo Suzuki-Miyaura or Sonogashira reactions to introduce phenyl or phenylethynyl groups. nih.gov

The table below summarizes examples of functionally substituted pyrazole analogs synthesized from iodo-pyrazole precursors.

| Starting Iodo-Pyrazole Derivative | Reaction Type | Reagents | Functional Group Introduced | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Sonogashira Coupling | Phenylacetylene, Pd catalyst | Phenylethynyl | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | High | arkat-usa.org |

| 1-(1-Ethoxyethyl)-4-bromo-3-iodo-1H-pyrazole | Sonogashira Coupling | Phenylacetylene, Pd catalyst | Phenylethynyl | 4-Bromo-1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | High | arkat-usa.org |

| 1-Aryl-3-CF3-5-iodo-1H-pyrazole | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst | Phenyl | 1-Aryl-3-CF3-5-phenyl-1H-pyrazole | Not specified | nih.gov |

| 1-Aryl-3-CF3-5-iodo-1H-pyrazole | Sonogashira Coupling | Phenylacetylene, Pd catalyst | Phenylethynyl | 1-Aryl-3-CF3-5-(phenylethynyl)-1H-pyrazole | Not specified | nih.gov |

| N-protected 3-ethoxy-5-iodo-1H-pyrazole | Negishi Coupling | Benzylzinc reagent, Pd catalyst | Benzyl | N-protected 5-benzyl-3-ethoxy-1H-pyrazole | Not specified | nih.gov |

| N-protected 3-ethoxy-5-iodo-1H-pyrazole | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl | N-protected 5-aryl-3-ethoxy-1H-pyrazole | Not specified | nih.gov |

These synthetic methodologies highlight the utility of the iodo-group in pyrazole chemistry, providing a reliable anchor point for introducing molecular complexity and generating a library of functionally diverse analogs for various scientific applications.

Reactivity and Chemical Transformations of 5 Iodo 3 Methyl 1h Pyrazole Hydrochloride

Cross-Coupling Reactions of the Iodopyrazole Moiety

The iodine atom at the C5 position of the pyrazole (B372694) ring makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of more complex pyrazole derivatives.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. Iodopyrazoles, including derivatives of 5-iodo-3-methyl-1H-pyrazole, are highly effective substrates for this transformation due to the high reactivity of the C-I bond. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or systems generated in situ from a palladium source and a ligand, a base (e.g., K₂CO₃, K₃PO₄), and a solvent system like a mixture of THF and water. rsc.org

These reactions enable the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyrazole ring. While the free N-H group of pyrazoles can sometimes inhibit palladium catalysts, successful couplings have been reported on both N-protected and unprotected pyrazole systems under specific conditions. nih.gov For instance, the use of specialized ligands like SPhos and XPhos can facilitate the coupling of unprotected azole halides. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Iodopyrazoles This table is illustrative and based on reactions of similar iodopyrazole structures.

| Iodopyrazole Substrate | Boronic Acid Partner | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1-Aryl-5-iodo-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, THF/H₂O | 62% | rsc.org |

| Unprotected 3-chloroindazole (halide analog) | 5-Indole boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄, Dioxane/H₂O | High Yield | nih.gov |

| 5-Iodopyridoimidazoisoquinolinium iodide | Various arylboronic acids | Pd(dppf)₂Cl₂ | KF, DME/MeOH/H₂O | Good to Excellent | researchgate.net |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is a cornerstone for the synthesis of arylalkynes and is particularly efficient with iodo-substituted heterocycles like 5-iodo-3-methyl-1H-pyrazole. The classic Sonogashira protocol employs a dual catalyst system of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base such as triethylamine (B128534) (Et₃N). rsc.orglibretexts.org

The reaction has proven effective for coupling various iodopyrazoles with terminal alkynes, demonstrating its utility in constructing complex molecular architectures. rsc.org The high reactivity of the C-I bond allows the reaction to proceed under relatively mild conditions.

Table 2: Examples of Sonogashira Coupling with Iodopyrazoles This table is illustrative and based on reactions of similar iodopyrazole structures.

| Iodopyrazole Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1-Aryl-5-iodo-3-(trifluoromethyl)-1H-pyrazole | Phenylacetylene (B144264) | Pd(PPh₃)₄ / CuI | Et₃N, THF | Good Yield | rsc.org |

| Generic Aryl Iodide | Generic Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst | Amine base | General Method | organic-chemistry.orglibretexts.org |

Other Metal-Catalyzed Coupling Reactions

Beyond the Suzuki and Sonogashira reactions, the iodopyrazole moiety is a competent partner in other important metal-catalyzed transformations.

Heck Reaction : This reaction couples the aryl iodide with an alkene to form a substituted alkene, catalyzed by palladium. wikipedia.org The reaction typically proceeds with a palladium catalyst in the presence of a base. It is a powerful tool for introducing vinyl groups onto the pyrazole core. organic-chemistry.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org It represents a key method for synthesizing N-arylpyrazoles. The reaction's success often depends on the choice of a bulky electron-rich phosphine (B1218219) ligand. libretexts.org Studies on 4-halopyrazoles have shown that both palladium and copper catalyst systems can be effective for C-N coupling, with the choice of metal depending on the nature of the amine coupling partner. nih.gov For instance, CuI-mediated couplings can be effective for alkylamines possessing a β-hydrogen, whereas palladium catalysis may be preferred for other amine types. nih.gov

Table 3: Examples of Other Coupling Reactions with Halopyrazoles This table is illustrative and based on reactions of similar halopyrazole structures.

| Reaction Type | Halopyrazole Substrate | Coupling Partner | Catalyst/Ligand | Yield | Reference |

|---|---|---|---|---|---|

| Heck | 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | 95% | |

| Buchwald-Hartwig | 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | 85% | researchgate.net |

| Cu-Catalyzed Amination | 4-Iodo-1-trityl-1H-pyrazole | Allylamine | CuI | 72% | nih.gov |

Nucleophilic Substitution Reactions at the Iodinated Position

Direct nucleophilic aromatic substitution (SₙAr) on electron-rich aromatic systems like pyrazole is generally challenging. The SₙAr mechanism typically requires the aromatic ring to be activated by potent electron-withdrawing groups, which stabilize the negative charge of the intermediate Meisenheimer complex. diva-portal.org The 3-methyl-1H-pyrazole ring system is electron-rich and lacks such activating groups, making a classical SₙAr pathway at the C5-iodo position difficult.

However, C-N and C-O bond formation, which can be viewed as formal nucleophilic substitutions, are often achieved using transition metal catalysis, as seen in the Buchwald-Hartwig and related copper-catalyzed amination or etherification reactions. nih.govresearchgate.net These catalyzed pathways proceed through different mechanisms involving oxidative addition and reductive elimination rather than a Meisenheimer complex. For example, copper-catalyzed coupling reactions have been successfully used to couple 4-iodopyrazoles with alcohols. mdpi.com

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the electronic properties of the ring atoms. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to attack by electrophiles. nih.govresearchgate.net The two nitrogen atoms and the substituents at other positions influence this reactivity. The methyl group at C3 in 5-iodo-3-methyl-1H-pyrazole is an electron-donating group, which further enhances the nucleophilicity of the C4 position.

Common electrophilic substitution reactions include:

Nitration : Using nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation : Using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) to introduce another halogen.

Sulfonation : Using fuming sulfuric acid to add a sulfonic acid group (-SO₃H).

Studies on substituted pyrazoles confirm that electrophilic addition occurs preferentially at the C4 position. nih.gov For example, the iodination of 1-aryl-3-CF₃-pyrazoles using ceric ammonium (B1175870) nitrate (B79036) (CAN) and iodine occurs selectively at the C4 position. rsc.org

Functionalization of Peripheral Substituents

Beyond reactions at the C-I bond and the pyrazole ring, the peripheral substituents—the N1-hydrogen and the C3-methyl group—offer handles for further modification.

The N-H bond of the pyrazole ring is acidic and can be readily deprotonated to form a pyrazolate anion. nih.govmdpi.com This anion is nucleophilic and can react with various electrophiles, allowing for N-alkylation or N-acylation. This N-functionalization is often a crucial first step before performing cross-coupling reactions. The presence of the free N-H can interfere with palladium catalysts, so protection with groups like trityl (Tr), tert-butoxycarbonyl (Boc), or tetrahydropyranyl (THP) is common practice to ensure high yields in subsequent coupling steps. nih.gov

Functionalization of the C3-methyl group is less common and generally requires more forcing conditions. Potential reactions could include free-radical halogenation or oxidation, but these transformations are not as frequently reported in the context of subsequent cross-coupling chemistry involving the C5-iodo group.

Theoretical and Computational Investigations of 5 Iodo 3 Methyl 1h Pyrazole Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in determining the electronic properties and geometric structure of molecules. These calculations solve approximations of the Schrödinger equation, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. nih.gov For pyrazole (B372694) derivatives, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are frequently employed to optimize the molecular geometry and predict various properties. derpharmachemica.comresearchgate.net Such studies on 5-Iodo-3-methyl-1H-pyrazole hydrochloride would involve calculating key parameters like bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional structure.

Furthermore, DFT calculations can yield vibrational frequencies, which can be compared with experimental FT-IR spectra to confirm the structure. derpharmachemica.com The calculations also provide insights into the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. nih.gov The MEP is crucial for identifying regions susceptible to electrophilic and nucleophilic attack, with electron-rich areas (negative potential) typically located around electronegative atoms like nitrogen and iodine, and electron-poor areas (positive potential) around hydrogen atoms. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Pyrazole Ring

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N1-N2 | ~1.35 Å |

| N2-C3 | ~1.33 Å | |

| C3-C4 | ~1.42 Å | |

| C4-C5 | ~1.37 Å | |

| C5-N1 | ~1.36 Å | |

| Bond Angle | C5-N1-N2 | ~112° |

| N1-N2-C3 | ~105° | |

| N2-C3-C4 | ~111° | |

| Note: These are generalized values for a pyrazole ring; specific values for this compound would require a dedicated computational study. |

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. youtube.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations can precisely determine the energies of these orbitals. For pyrazole derivatives, the distribution of HOMO and LUMO densities indicates the likely sites for charge transfer interactions. researchgate.net In this compound, the HOMO is expected to be localized over the electron-rich pyrazole ring and the iodine atom, while the LUMO may be distributed across the ring system.

Table 2: Illustrative Frontier Molecular Orbital Energies for Pyrazole Derivatives

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Phenyl-pyrazole derivative | -6.20 | -1.50 | 4.70 |

| Methyl-pyrazole derivative | -6.55 | -0.95 | 5.60 |

| Azo-pyrazole derivative | -5.98 | -3.20 | 2.78 |

| Note: Data is illustrative and based on findings for various pyrazole compounds to show representative ranges. derpharmachemica.comresearchgate.net |

Tautomerism and Conformational Analysis in Solution and Gas Phase

N-unsubstituted pyrazoles with different substituents at positions 3 and 5, such as 5-Iodo-3-methyl-1H-pyrazole, can exist as two distinct annular tautomers. nih.govresearchgate.net This prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For the target compound, this results in an equilibrium between 5-Iodo-3-methyl-1H-pyrazole and 3-Iodo-5-methyl-1H-pyrazole.

Computational studies, often using DFT methods, are essential for determining the relative stability of these tautomers in both the gas phase and in solution. nih.govnih.gov In the gas phase, the calculations assess the intrinsic stability of the isolated molecules. In solution, the influence of the solvent is incorporated using models like the Polarizable Continuum Model (PCM), which can significantly alter the tautomeric preference due to intermolecular interactions like hydrogen bonding with solvent molecules. nih.gov Theoretical analyses have shown that factors such as intramolecular hydrogen bonds and the electronic nature of the substituents play a crucial role in determining which tautomer is favored. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For reactions involving this compound, such as its synthesis or subsequent functionalization, theoretical studies can map out the entire reaction pathway.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for analyzing the behavior of molecules in a condensed phase, such as in solution or a crystal lattice. nih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics and a defined force field. nih.gov

For this compound, an MD simulation could be used to study its interactions with solvent molecules (e.g., water) and the chloride counter-ion. nih.gov Such simulations can provide detailed information about the structure and dynamics of the solvation shell around the molecule and the nature of intermolecular hydrogen bonds between the pyrazole N-H group, the iodide, the methyl group, and surrounding molecules. nih.gov The stability of potential dimers or larger aggregates in solution can also be assessed, providing insights into its bulk properties. nih.govresearchgate.net

In Silico Approaches for Predicting Molecular Interactions

In silico methods encompass a range of computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. nih.gov These approaches are central to modern drug discovery and can be applied to compounds like this compound to explore potential biological activities. nih.gov

Molecular docking is a primary in silico technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov A typical docking study would involve placing the 3D structure of this compound into the active site of a target protein. A scoring function then estimates the strength of the interaction, often reported as a binding energy in kcal/mol. nih.gov These studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies represent another in silico approach, where statistical models are built to correlate chemical structures with biological activity, which can be used to predict the potency of new pyrazole derivatives. ej-chem.org

Table 3: Representative Molecular Docking Results for Pyrazole Derivatives Against a Target Protein

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions Observed |

| Pyrazole-Imide Derivative A2 | Hsp90α | -8.5 | Hydrogen bonding, Pi-Pi stacking |

| Pyrazole-Phthalazine Hybrid 8l | α-glucosidase | -9.2 | Hydrogen bonding with active site residues |

| Schiff Base Compound 1 | Target Protein 6LU7 | -6.0 | Hydrophobic interactions |

| Note: This table presents example data from literature on various pyrazole derivatives to illustrate the type of information gained from molecular docking studies. nih.govnih.govnih.gov |

Exploration of Biological Activities and Molecular Mechanisms Pre Clinical Focus

Mechanisms of Interaction with Biological Targets

Extensive searches of scientific literature and biomedical databases did not yield specific studies detailing the mechanisms of interaction for 5-Iodo-3-methyl-1H-pyrazole hydrochloride. The following subsections outline the areas where data is currently absent for this specific compound.

There are no available research findings that specifically report on the inhibitory activity of this compound against key enzyme targets such as kinases, cyclooxygenases (COX), dihydroorotate (B8406146) dehydrogenase (DHODH), or monoamine oxidase (MAO). While many pyrazole-containing compounds are known to be potent enzyme inhibitors, the specific effects of the iodo and methyl substitutions in this particular hydrochloride salt have not been characterized.

Specific data on the modulation of receptors or ligand binding studies involving this compound are not present in the available literature. Consequently, its potential to act as an agonist, antagonist, or modulator at various cellular receptors remains uninvestigated.

Detailed investigations into the protein-ligand interactions of this compound, which would provide insights into its binding modes and affinities with specific protein targets, have not been published.

Cellular and Subcellular Modulatory Effects

Consistent with the lack of data on its molecular interactions, there is no specific information regarding the effects of this compound on cellular and subcellular processes.

There are no available studies that have examined the impact of this compound on any cellular signaling pathways.

Specific in vitro studies to determine whether this compound can induce apoptosis or inhibit cell proliferation in cancer or other cell lines have not been reported.

Anti-inflammatory Pathways and Mechanisms in In Vitro Systems

Pyrazole (B372694) derivatives have long been recognized for their anti-inflammatory properties. nih.gov The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade. A prominent target is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is a key player in inflammation therapy. nih.gov Chalcone-derived pyrazoles, for instance, have been synthesized and evaluated as potential anti-inflammatory agents, with molecular docking studies suggesting they can bind effectively to the active site of the COX-2 enzyme. researchgate.net

In vitro assays, such as protein denaturation inhibition and cell membrane protection assays, are commonly used to evaluate the anti-inflammatory potential of new heterocyclic derivatives containing the pyrazole moiety. nih.gov Studies on various substituted pyrazoles have demonstrated significant anti-inflammatory effects, in some cases comparable to standard drugs like indomethacin and diclofenac in pre-clinical models. nih.govresearchgate.net

Table 1: In Vitro Anti-inflammatory Activity of Select Pyrazole Derivatives

| Compound Class | Molecular Target/Mechanism | Observed In Vitro Effect | Reference |

|---|---|---|---|

| Chalcone-pyrazole hybrids | Cyclooxygenase-2 (COX-2) | Potent inhibition in molecular docking and biological assays. | nih.govresearchgate.net |

| 1H-pyrazolyl derivatives | Not specified | Potent activity in cotton pellet-induced granuloma models. | nih.gov |

| 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoles | Not specified | Activity comparable to indomethacin in carrageenan-induced edema models. | nih.gov |

Antimicrobial Activities against Specific Microorganisms in In Vitro Assays

The pyrazole nucleus is a key pharmacophore in the development of new antimicrobial agents. nih.gov Derivatives have shown a broad spectrum of activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.govnih.gov

In vitro screening of pyrazole derivatives often involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of microbes. semanticscholar.org For example, certain 5-amino functionalized pyrazoles have demonstrated moderate activity against multidrug-resistant (MDR) clinical isolates of Staphylococcus species, with MIC values in the range of 32–64 µg/mL. nih.gov Other studies have highlighted the efficacy of pyrazole-thiazole hybrids against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, where they not only inhibited growth but also prevented biofilm formation. semanticscholar.org Some derivatives have also shown promise against Mycobacterium tuberculosis, including MDR strains. nih.gov The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR). semanticscholar.org

Table 2: In Vitro Antimicrobial Activity of Select Pyrazole Derivatives

| Compound Class | Target Microorganism | Observed In Vitro Activity | Reference |

|---|---|---|---|

| 5-amino functionalized pyrazoles | Multidrug-resistant Staphylococcus spp. | MICs = 32–64 µg/mL | nih.gov |

| 5-amino functionalized pyrazoles | Mycobacterium tuberculosis (including MDR strains) | Moderate activity | nih.gov |

| Pyrazole-thiazole hybrids | Staphylococcus aureus, Staphylococcus epidermidis | Significant activity (MICs = 0.22-0.25 µg/mL for the most active derivative); Inhibition of biofilm formation. | semanticscholar.org |

| 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride | Salmonella spp. | MIC of 62.5 μg mL−1; Prevention of biofilm formation. | semanticscholar.org |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Mycobacterium tuberculosis H37Rv | Screened at 6.25 µg/mL. | nih.gov |

Neuroprotective and Central Nervous System (CNS) Activity at the Molecular Level

The pyrazole scaffold is present in compounds that exhibit a range of effects on the central nervous system. nih.gov Research into pyrazole analogs has revealed potential for antinociceptive, antidepressant, and neuroprotective activities. frontiersin.org The molecular interactions underlying these effects are diverse. For instance, certain pyrazole derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters and a target in neurodegenerative diseases. nih.gov The substitution pattern on the pyrazole ring is critical for these interactions. frontiersin.org Halogen groups on an attached phenyl ring, for example, can promote hydrophobic interactions with the MAO-A enzyme. frontiersin.org While the broader class of pyrazoles shows CNS activity, specific molecular-level studies on this compound were not detailed in the reviewed literature.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is fundamental for the rational design of pyrazole derivatives with desired biological activities. researchgate.net SAR studies correlate the chemical structure of these compounds with their biological effects to identify the key features responsible for their activity. researchgate.net

Influence of Iodine Substituent on Biological Activity

The presence of a halogen, such as iodine, on the pyrazole ring significantly impacts the molecule's physicochemical properties and its interactions with biological targets. Halogens can influence lipophilicity and metabolic stability. researchgate.net The iodine atom in 5-iodo-1-arylpyrazoles has been shown to be involved in forming halogen bonds, which are specific non-covalent interactions. mdpi.com These interactions, such as C–I⋯N and C–I⋯O, play a crucial role in the solid-state structure of these molecules and can be significant for their binding affinity to biological targets. mdpi.com The iodine atom also serves as a reactive site; for example, it can be displaced by nucleophiles, allowing for the synthesis of diverse derivatives. smolecule.com Furthermore, the introduction of iodine at the C(4) or C(5) position of the pyrazole ring can be a key step in creating more complex molecules through cross-coupling reactions. nih.gov

Impact of Methyl Group Position and Presence on Biological Interactions

The position and presence of a methyl group on the pyrazole ring can have a substantial effect on biological activity. Studies on the interaction of pyrazole derivatives with enzymes like CYP2E1 have shown that a single methyl group at either the C3 or C4 position can significantly increase binding affinity compared to the unsubstituted pyrazole. nih.gov The effect is more pronounced with substitution at the C4 position. nih.gov However, the presence of methyl groups at both the C3 and C5 positions can lead to steric hindrance that blocks binding to the enzyme's active site. nih.gov This highlights the critical role of the methyl group's location in dictating molecular interactions and subsequent biological outcomes. In some synthetic reactions, the presence of a methyl group can also influence the formation of different tautomers, such as 5-methylpyrazole and 3-methylpyrazole, which may coexist in solution. nih.gov

Effects of Other Substituents on Molecular Target Affinity

The affinity of pyrazole derivatives for their molecular targets can be finely tuned by altering other substituents on the ring. researchgate.net The balance between hydrophobic and hydrophilic groups influences solubility, permeability, and bioavailability. researchgate.net

Aryl and Alkyl Groups: The introduction of a hydrophobic phenyl group at the C3 position does not necessarily increase affinity for targets like CYP2E1, potentially due to steric clashes. nih.gov In contrast, fusing a benzene or cyclohexane ring to the pyrazole core can greatly enhance binding affinity. nih.gov

N-Substituents: Adding different substituents to the nitrogen atoms of the pyrazole ring is a common strategy to modify activity. N-alkylation can lead to high potency, though it may also result in a high efflux rate from cells. mdpi.com The pyrazole ring itself can act as a hydrogen bond donor and acceptor, which helps it bind to drug targets. nih.gov

Electronic Effects: Electron-donating or electron-withdrawing groups, often placed at the C4 and C5 positions, can modulate the electronic characteristics of the pyrazole ring, influencing its reactivity and binding properties. researchgate.net

Table 3: Summary of Structure-Activity Relationships for Pyrazole Derivatives

| Substitution Position | Substituent Type | Effect on Biological Interaction/Property | Reference |

|---|---|---|---|

| C3 or C4 | Methyl group | Increases binding affinity to CYP2E1 (C4 > C3). | nih.gov |

| C3 and C5 | Methyl groups | Blocks binding to CYP2E1 due to steric hindrance. | nih.gov |

| C5 | Iodine atom | Participates in halogen bonding (C–I⋯N, C–I⋯O); influences lipophilicity. | researchgate.netmdpi.com |

| C3 | Phenyl group | No improvement in CYP2E1 binding affinity, possibly due to steric clashes. | nih.gov |

| Fused Ring | Benzene or cyclohexane | Greatly increases binding affinity to CYP2E1. | nih.gov |

| N1 | Alkyl or Aryl groups | Can increase stability and alter biological properties. N-alkylation can increase potency. | researchgate.netmdpi.com |

Applications Beyond Biomedical Research

Materials Science Applications

The exploration of pyrazole (B372694) derivatives in materials science is a growing field, with their tunable electronic and optical properties making them attractive candidates for various advanced materials.

The incorporation of iodine into the pyrazole ring of 5-Iodo-3-methyl-1H-pyrazole hydrochloride significantly impacts its electronic properties. The high atomic number of iodine introduces strong spin-orbit coupling, a phenomenon that can facilitate intersystem crossing from singlet to triplet excited states. This property is crucial in the design of materials for applications such as phosphorescent organic light-emitting diodes (OLEDs) and photosensitizers.

The substitution pattern on the pyrazole ring, including the methyl group, also plays a role in tuning the electronic landscape of the molecule. These substitutions can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics of the resulting materials. Research into 5-iodo-1-arylpyrazoles has demonstrated that the substitution on the pyrazole and the aryl rings can be systematically varied to fine-tune the halogen bonding capabilities, which in turn affects the supramolecular architecture and solid-state properties of the materials.

Table 1: Key Physicochemical Properties of Related Iodo-methyl-pyrazole Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Iodo-1-methyl-1H-pyrazole | C4H5IN2 | 208.00 | 76-81 |

| 3-Iodo-1-methyl-1H-pyrazole | C4H5IN2 | 208.00 | - |

| 4-Iodo-5-methyl-1H-pyrazole | C4H5IN2 | 208.00 | - |

Pyrazole derivatives have shown considerable promise as luminescent and fluorescent agents. Their inherent photophysical properties can be enhanced and tuned through chemical modification. While specific studies on the luminescence of this compound are limited, the general class of functionalized pyrazoles is known to exhibit fluorescence with high quantum yields.

The presence of the iodine atom in this compound may, in some instances, quench fluorescence due to the heavy-atom effect, which promotes non-radiative decay pathways. However, this same effect can enhance phosphorescence, making such compounds potentially useful as phosphorescent probes or in the development of materials for applications requiring long-lived excited states. The development of fluorescent sensors based on pyrazole derivatives for the detection of metal ions is an active area of research, and the coordination properties of this compound could be exploited in this context.

The tunable electronic properties of pyrazole derivatives make them interesting candidates for use in organic electronics, including as components of organic semiconductors and OLEDs. The ability to modify the HOMO and LUMO energy levels through substitution allows for the design of materials with specific charge-transport properties (either hole-transporting or electron-transporting).

While direct applications of this compound in OLEDs have not been extensively reported, related pyrazole-containing materials have been investigated as ligands in emissive metal complexes for OLEDs. The hydrochloride form of the compound would likely need to be converted to the free base to be incorporated into typical organic electronic device structures. The potential for this compound to act as a building block for more complex molecules with tailored optoelectronic properties remains an area for future exploration.

Catalysis and Ligand Design

The nitrogen atoms of the pyrazole ring make it an excellent ligand for a wide range of transition metals, leading to its extensive use in the design of catalysts for various organic transformations. nih.gov

Pyrazole-based ligands are highly valued in coordination chemistry and catalysis due to their strong σ-donating properties and the ability to be sterically and electronically tuned. nih.gov The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring, such as the iodo and methyl groups in 5-Iodo-3-methyl-1H-pyrazole, can influence the stability, reactivity, and selectivity of the resulting metal complex.

The presence of the iodine atom can offer a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, multidentate ligands. The methyl group provides steric bulk, which can be used to control the coordination environment around the metal center and influence the selectivity of catalytic reactions.

Pyrazole-containing ligands have been successfully employed in a variety of homogeneous catalytic reactions, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions. nih.gov For instance, copper complexes with pyrazole-based ligands have been shown to be effective catalysts for the oxidation of catechols. dntb.gov.uaresearchgate.net Manganese catalysts coordinated to pyrazole ligands have also demonstrated improved efficiency in transfer hydrogenation reactions.

In the realm of heterogeneous catalysis, pyrazole derivatives can be immobilized on solid supports, such as silica (B1680970) or magnetic nanoparticles, to create recyclable catalysts. nih.gov This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous systems. While specific catalytic applications of this compound are not yet widely documented, its structural motifs suggest its potential as a precursor for the development of both homogeneous and heterogeneous catalysts.

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced Pyrazole-Based Scaffolds

The future design of pyrazole-based scaffolds originating from 5-iodo-3-methyl-1H-pyrazole hydrochloride will likely focus on creating libraries of compounds with diverse and complex three-dimensional structures. The pyrazole (B372694) ring is a versatile starting point for synthesizing a wide array of derivatives. mdpi.com Methodologies like multicomponent reactions, dipolar cycloadditions, and the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds are foundational techniques in pyrazole synthesis. researchgate.net

Future synthetic strategies will likely leverage the reactivity of the iodine atom for regioselective functionalization. Halogenated pyrazoles are key intermediates, as the halogen can be readily substituted or used as a handle for cross-coupling reactions. researchgate.net Research is expected to advance in the following areas:

Flow Chemistry: Continuous-flow processes offer improved safety, efficiency, and scalability for synthesizing pyrazole derivatives. This is particularly relevant when dealing with potentially hazardous reagents like diazo compounds, which can be generated and used in situ, minimizing risks. nih.gov Future work could adapt and optimize flow chemistry for the derivatization of this compound.

Photochemical Synthesis: Light-mediated reactions provide alternative and often milder conditions for chemical transformations. The application of photochemistry to pyrazole synthesis, for instance from tetrazoles, is an emerging area that could be applied to create novel scaffolds. nih.gov

Development of Fused Heterocyclic Systems: The pyrazole ring can be fused with other heterocyclic systems to create polycyclic structures with unique biological and physical properties. Future syntheses will likely focus on developing cascade reactions starting from this compound to build complex, fused pyrazole systems for applications in drug discovery and materials science.

| Synthetic Strategy | Potential Advantage | Relevance to 5-Iodo-3-methyl-1H-pyrazole |

| Flow Chemistry | Enhanced safety, scalability, and reaction control | Enables safer and more efficient large-scale derivatization. |

| Photochemical Methods | Mild reaction conditions, unique reactivity | Access to novel scaffolds not achievable through thermal methods. |

| Fused Heterocycles | Creates rigid molecules with defined 3D shapes | Potential for highly specific biological targets or material properties. |

Integration of this compound into Complex Molecular Architectures

The true potential of this compound lies in its role as a versatile building block for constructing larger, more complex molecules. The iodine atom at the 5-position is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This facilitates the integration of the 3-methyl-pyrazole moiety into diverse molecular frameworks.

Transition metal-catalyzed cross-coupling reactions are paramount for this purpose. Several established methods are expected to be pivotal in future research:

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organic halide, is a robust method for creating C-C bonds. It can be used to attach various aryl or heteroaryl groups to the C5 position of the pyrazole ring, enabling the synthesis of bi-aryl structures often found in pharmacologically active molecules. researchgate.net

Sonogashira Cross-Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. Applying this to this compound would allow for the introduction of alkyne functionalities, which are valuable handles for further transformations (e.g., click chemistry) or as components of bioactive compounds. arkat-usa.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. It is particularly useful for creating C-C bonds with sp³-hybridized carbon atoms, such as introducing benzyl groups onto the pyrazole core. researchgate.net

Future research will likely focus on expanding the scope of these reactions with this compound and developing novel, more efficient catalytic systems to achieve these transformations under milder conditions with greater functional group tolerance.

| Cross-Coupling Reaction | Bond Formed | Introduced Moiety | Potential Application |

| Suzuki-Miyaura | C(sp²)-C(sp²) | Aryl, Heteroaryl | Kinase inhibitors, Antiviral agents |

| Sonogashira | C(sp²)-C(sp) | Alkynyl | Click chemistry handles, Natural product synthesis |

| Negishi | C(sp²)-C(sp³) | Alkyl, Benzyl | Scaffolds for medicinal chemistry |

Mechanistic Elucidation of Novel Biological Activities

Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and anthelmintic properties. nih.govtcgls.com While the broader pyrazole class is well-studied, the specific biological potential of derivatives from this compound remains a fertile ground for investigation.

Future research will focus not only on screening new derivatives for biological activity but also on understanding their mechanisms of action at a molecular level. Key areas of exploration include:

Anticancer Activity: Many pyrazole-containing drugs are kinase inhibitors used in oncology. nih.gov New derivatives of 5-iodo-3-methyl-1H-pyrazole could be designed as antagonists for specific receptors, such as the androgen receptor, which is a key target in prostate cancer. nih.gov Mechanistic studies would involve identifying the specific kinases or cellular signaling pathways inhibited by these new compounds.

Antimicrobial and Antifungal Activity: Novel pyrazole derivatives have shown promise against various bacterial and fungal strains. nih.gov The mechanism could involve the inhibition of essential microbial enzymes or interference with DNA synthesis. smolecule.com Future work would involve identifying these specific molecular targets.

Anthelmintic Activity: Recent studies have identified 1-methyl-1H-pyrazole-5-carboxamide derivatives as potent inhibitors of parasitic nematode development. tcgls.com Derivatives of this compound could be investigated for similar activity, with subsequent studies focusing on identifying the parasite-specific biological pathways they disrupt.

A critical aspect of this research will be structure-activity relationship (SAR) studies, which systematically modify the structure of the lead compounds to understand how chemical changes affect biological potency and selectivity. tcgls.com

Exploration of New Applications in Emerging Fields

Beyond the established field of medicinal chemistry, the unique electronic and structural properties of pyrazole derivatives suggest potential applications in other emerging scientific and technological areas. The versatility of this compound as a synthetic intermediate opens doors to these new frontiers.

Materials Science: Heterocyclic compounds, including pyrazoles, are being explored for applications in organic electronics. The pyrazole ring can be incorporated into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. The ability to functionalize the pyrazole at the 5-position allows for fine-tuning of the electronic properties of the resulting materials. smolecule.com

Agrochemicals: The pyrazole scaffold is present in various herbicides, insecticides, and fungicides. There is an ongoing need for new agrochemicals with improved efficacy, selectivity, and environmental profiles. Libraries of compounds derived from this compound could be screened for novel pesticidal activities.

Catalysis: Pyrazole derivatives can act as ligands for transition metals, forming catalysts for a variety of organic transformations. The specific substitution pattern on the pyrazole ring can influence the catalytic activity and selectivity of the metal complex. arkat-usa.org Future research could explore the synthesis of novel pyrazole-based ligands from this compound and evaluate their performance in catalysis.

The exploration of these emerging applications will require interdisciplinary collaboration between synthetic chemists, materials scientists, biologists, and engineers to fully realize the potential of this versatile chemical building block.

Q & A

Q. What are the standard synthetic routes for 5-Iodo-3-methyl-1H-pyrazole hydrochloride, and what reaction conditions are critical for iodine incorporation?

A common method involves electrophilic iodination using I₂/HIO₃ in refluxing acetic acid, which efficiently introduces iodine at the pyrazole C5 position. Key factors include maintaining stoichiometric control of iodine (1.2–1.5 equivalents) and reaction temperature (110–120°C) to minimize side reactions like over-iodination or decomposition. Post-reaction, the product is precipitated via neutralization and purified via recrystallization (e.g., ethanol/water mixtures). This method yields ~70–80% purity, requiring further chromatographic refinement for analytical-grade material .

Q. How is structural characterization of this compound performed, and what spectroscopic data are critical?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regioselectivity and substitution patterns. The iodine atom induces distinct deshielding effects: the C5 proton typically appears as a singlet at δ 7.8–8.2 ppm in ¹H NMR, while the methyl group at C3 resonates at δ 2.4–2.6 ppm. Mass spectrometry (MS) should show a molecular ion peak at m/z 253 ([M+H]⁺, C₄H₆IN₂). Discrepancies in splitting patterns may require 2D NMR (COSY, HSQC) to resolve .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Receptor-binding assays (e.g., fluorescence polarization or radioligand displacement) are standard for evaluating affinity to pyrazole-targeted receptors like GABAₐ or kinase inhibitors. For cytotoxicity profiling, use MTT assays on human cell lines (e.g., HEK-293 or HepG2) at concentrations ranging from 1 nM to 100 µM. Dose-response curves and IC₅₀ calculations are critical for comparing activity with analogs like 5-chloro or 5-ethyl derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to address iodine volatility and improve synthesis scalability?

Iodine’s volatility necessitates closed-system reactors (e.g., sealed tubes or pressure vessels) and inert atmospheres (N₂/Ar). Catalytic additives like H₂SO₄ (0.1–0.5 eq) can enhance reaction rates, reducing reflux time from 24 hr to 12 hr. Solvent optimization (e.g., glacial acetic acid with 10% DMF) improves iodine solubility, increasing yields to ~85%. Scalability requires quenching excess I₂ with Na₂S₂O₃ and implementing continuous flow chemistry for safer handling .

Q. What computational strategies validate the structure-activity relationship (SAR) of iodine substitution in pyrazole derivatives?